molecular formula C12H15FO2 B13165596 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B13165596
M. Wt: 210.24 g/mol
InChI Key: CNOUDTARBJTDEX-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a fluorine atom, a dimethyl group, and a methylphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials:

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through a series of reactions including aldol condensation, reduction, and oxidation steps.

    Final Assembly: The final step involves the coupling of the fluorinated intermediate with the dimethyl and methylphenyl groups to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and aromatic ring contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2,2-dimethylpropanoic acid
  • 3-Fluoro-3-(4-methylphenyl)propanoic acid
  • 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid

Uniqueness

3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is unique due to the presence of both the fluorine atom and the dimethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

3-fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C12H15FO2/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15)

InChI Key

CNOUDTARBJTDEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)F

Origin of Product

United States

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